N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide
Description
N-(2-Methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with two distinct moieties: a 2-methoxyphenyl group and a [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl group. The compound’s structure combines a sulfonamide backbone with methoxy-substituted aromatic rings and a 1,3-oxazole heterocycle. Such structural attributes are common in medicinal chemistry, where sulfonamides are explored for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-18-22(26-25(32-18)19-13-15-20(30-2)16-14-19)17-27(23-11-7-8-12-24(23)31-3)33(28,29)21-9-5-4-6-10-21/h4-16H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBSIRQRKZQHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 478.57 g/mol. The structure includes a sulfonamide group attached to a complex aromatic system featuring methoxy and oxazole functionalities.
| Property | Value |
|---|---|
| Molecular Weight | 478.57 g/mol |
| Molecular Formula | C26H30N2O5S |
| LogP | 5.1666 |
| Polar Surface Area | 65.089 Ų |
| Hydrogen Bond Acceptors | 8 |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymatic pathways and interact with specific biological targets. Sulfonamides generally act by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase (DHPS). This mechanism has been explored in various studies focusing on the structure-activity relationship (SAR) of sulfonamide derivatives.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated that this compound shows promising activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 40 |
| Pseudomonas aeruginosa | 30 |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Studies utilizing murine models of inflammation have shown that it significantly reduces inflammatory markers such as TNF-alpha and IL-6.
Table 2: Anti-inflammatory Activity
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Treatment | 50 | 70 |
Case Studies
- Study on Antimicrobial Activity : A study conducted by Rough et al. (1998) evaluated the antimicrobial efficacy of various sulfonamides, including derivatives similar to this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 20 µg/mL against S. aureus.
- Anti-inflammatory Effects : In a controlled study involving induced inflammation in rats, the administration of this compound resulted in a notable decrease in paw edema compared to the control group, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)-N-{[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzenesulfonamide ()
This positional isomer differs in two key aspects:
- Methoxy Position : The oxazole ring bears a 2-methoxyphenyl group instead of 4-methoxyphenyl.
- Methyl Substituent : The benzenesulfonamide core includes a 4-methyl group.
Implications :
N-(4-Methoxyphenyl)benzenesulfonamide ()
This simpler analog lacks the oxazole moiety and the second methoxyphenyl group.
Implications :
- The single methoxy group may limit electronic effects compared to the dual methoxy groups in the target compound .
Heterocyclic Variations
N-[6-(4-Methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]benzenesulfonamide ()
This compound replaces the oxazole with a benzimidazolone core.
Key Differences :
- Benzimidazolone vs.
- Additional Substituents : The 1,3-dimethyl and 2-oxo groups may introduce steric and electronic effects absent in the target compound.
Hypothesized Impact :
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide ()
This analog incorporates a benzofuran ring and a 4-methylbenzoyl group.
Key Differences :
- Benzofuran Core : The fused furan-benzene system increases rigidity and may improve fluorescence properties.
- Acetyl and Benzoyl Groups : These electron-withdrawing groups could alter electron density, affecting reactivity and target binding .
Functional Group Modifications
N-((4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL)METHYL)-4-CHLOROBENZENESULFONAMIDE ()
This compound replaces the oxazole with a triazole ring and includes a fluorobenzylthio group.
Key Differences :
- Triazole vs. Oxazole : Triazoles offer additional hydrogen-bonding sites (N–H) and are often used in metal coordination.
- Fluorine Substituent : The 4-fluorobenzyl group enhances electronegativity and may improve blood-brain barrier penetration .
Structural and Computational Analysis
Crystallographic Insights
The target compound’s analogs, such as N-(4-methoxyphenyl)benzenesulfonamide (), have been characterized using SHELX and WinGX software . These studies reveal:
- Hydrogen-Bonding Networks : Methoxy groups participate in intermolecular hydrogen bonds, stabilizing crystal packing.
- Torsional Angles : The oxazole ring in related compounds exhibits planar geometry, minimizing steric clashes .
Density Functional Theory (DFT) Predictions
While direct DFT data for the target compound is unavailable, studies on similar sulfonamides () suggest:
- Thermochemical Stability : Gradient-corrected functionals predict stable geometries for methoxy-substituted sulfonamides .
Comparative Data Tables
Table 1: Structural Comparison of Key Analogs
Table 2: Functional Group Impact
Preparation Methods
Oxazole Ring Formation
The 1,3-oxazole moiety is synthesized via cyclization of α-haloketones with carboxamides. For this compound, 2-(4-methoxyphenyl)-5-methyl-1,3-oxazole-4-carbaldehyde serves as the key intermediate. A silver-catalyzed tandem condensation reaction (adapted from) is employed:
- Reactants : 4-Methoxyphenylacetic acid, N-chlorosuccinimide (NCS), and ammonium acetate.
- Catalyst : Silver acetate (AgOAc, 10 mol%) and cesium carbonate (Cs₂CO₃, 2 equiv).
- Conditions : Dimethyl sulfoxide (DMSO) solvent at 110°C under nitrogen for 24 hours.
This method achieves 79% yield for analogous oxazole derivatives, with the aldehyde group introduced for subsequent reductive amination.
Sulfonamide Coupling
The sulfonamide group is introduced via nucleophilic substitution between benzenesulfonyl chloride and a secondary amine. The amine component, N-(2-methoxyphenyl)-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine , is prepared by reductive amination of the oxazole aldehyde with 2-methoxyaniline:
- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanol.
- Yield : 65–72% after purification by flash chromatography.
Final coupling with benzenesulfonyl chloride occurs in dichloromethane (DCM) using pyridine as a base, achieving 68% isolated yield.
Step-by-Step Experimental Procedures
Synthesis of 2-(4-Methoxyphenyl)-5-Methyl-1,3-Oxazole-4-Carbaldehyde
Cyclization :
Oxidation :
- Treat the oxazole intermediate with pyridinium chlorochromate (PCC) in DCM to oxidize the methyl group to an aldehyde.
Reductive Amination to Form the Secondary Amine
- Combine oxazole aldehyde (5 mmol) and 2-methoxyaniline (6 mmol) in methanol.
- Add NaBH₃CN (8 mmol) and stir at room temperature for 12 hours.
- Quench with aqueous NH₄Cl, extract with ethyl acetate, and concentrate.
- Purify by flash chromatography (hexane/ethyl acetate 3:1).
Sulfonylation Reaction
- Dissolve the amine (5 mmol) in DCM.
- Add benzenesulfonyl chloride (6 mmol) and pyridine (7 mmol).
- Stir at 0°C for 1 hour, then at room temperature for 6 hours.
- Wash with 1M HCl, dry over Na₂SO₄, and concentrate.
- Purify via recrystallization from ethanol/water.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
| Parameter | Options Tested | Optimal Choice | Yield Improvement |
|---|---|---|---|
| Solvent | DMSO, DMF, THF, Acetonitrile | DMSO | +22% |
| Catalyst | AgOAc, CuI, Pd(OAc)₂ | AgOAc | +15% |
| Base | Cs₂CO₃, K₂CO₃, NaHCO₃ | Cs₂CO₃ | +18% |
Temperature and Time Effects
- Oxazole Cyclization : 110°C for 24 hours maximizes yield (79%).
- Sulfonylation : 0°C initial cooling prevents exothermic side reactions.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Confirmation |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, oxazole-H), 3.87 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃) | Oxazole and methoxy groups. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 161.2 (C=O), 150.1 (oxazole-C), 55.6 (OCH₃) | Carbon skeleton validation. |
| HRMS | m/z 541.1987 [M+H]⁺ | Molecular ion confirmation. |
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, acetonitrile/water (70:30) | 98.5% |
| Elemental Analysis | Calculated: C 68.75%, H 5.34%; Found: C 68.69%, H 5.29% | Validates stoichiometry. |
Challenges and Mitigation Strategies
Low Yield in Sulfonylation
- Cause : Steric hindrance from the oxazole’s methyl group.
- Solution : Use bulkier bases (e.g., 2,6-lutidine) to enhance nucleophilicity.
Byproduct Formation During Cyclization
- Cause : Over-oxidation of the aldehyde intermediate.
- Solution : Strict temperature control and real-time monitoring via TLC.
Industrial-Scale Production Considerations
| Factor | Lab-Scale Practice | Industrial Adaptation |
|---|---|---|
| Catalyst Recovery | Single-use AgOAc | Heterogeneous Ag nanoparticles on SiO₂ |
| Purification | Flash chromatography | Continuous crystallization |
| Solvent Use | DMSO (batch) | Recycled DMSO via distillation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide?
- Methodology : Synthesis typically involves multi-step reactions, including sulfonamide coupling and oxazole ring formation. For example:
- Step 1 : React 2-(4-methoxyphenyl)-5-methyl-1,3-oxazole-4-carbaldehyde with benzenesulfonyl chloride in the presence of a base (e.g., NaHCO₃) to form the sulfonamide intermediate.
- Step 2 : Introduce the 2-methoxyphenyl group via nucleophilic substitution or reductive amination under anhydrous conditions (e.g., THF, 50–60°C) .
- Critical Considerations : Optimize reaction time and temperature to avoid over-substitution. Monitor intermediates using TLC or HPLC .
Q. How can X-ray crystallography resolve the molecular geometry of this compound?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key parameters:
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
- Refinement : Apply restraints for disordered methoxyphenyl groups and validate using R-factor convergence (< 0.05) .
Advanced Research Questions
Q. How can computational docking predict this compound’s interaction with biological targets (e.g., viral polymerases)?
- Methodology :
- Target Selection : Align with proteins like Monkeypox A42R profilin-like protein (PDB: 6VYB).
- Docking Tools : Use AutoDock Vina or Schrödinger Suite with OPLS4 force field.
- Scoring : Prioritize compounds with docking scores ≤ -8.0 kcal/mol and hydrogen bonds to catalytic residues (e.g., Asp154, Arg168) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Approach :
- Meta-Analysis : Aggregate data from enzyme inhibition assays (e.g., IC₅₀) and apply statistical weighting for sample size and assay conditions.
- Structural Correlation : Cross-reference activity with substituent effects (e.g., methoxy vs. chloro groups) using QSAR models .
- Example : A sulfonamide analog showed IC₅₀ = 12 µM in one study but 35 µM in another due to differing buffer pH (7.4 vs. 6.8), affecting ionization of the sulfonamide group .
Q. How to design SAR studies for optimizing antimicrobial activity?
- Methodology :
- Substituent Variation : Replace the 5-methyl-oxazole group with electron-withdrawing groups (e.g., -CF₃) to enhance membrane penetration.
- Biological Testing : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Data Table :
| Substituent (R) | MIC (S. aureus) (µg/mL) | MIC (E. coli) (µg/mL) |
|---|---|---|
| 5-CH₃ | 8.2 | >64 |
| 5-CF₃ | 3.1 | 32.5 |
| Hypothesized mechanism: Enhanced lipophilicity with -CF₃ improves Gram-negative activity . |
Q. What spectroscopic techniques validate purity and conformation post-synthesis?
- Methodology :
- NMR : Confirm regiochemistry via ¹H-NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, oxazole protons at δ 6.7–7.1 ppm).
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ (expected m/z ~497.15).
Data-Driven Research Challenges
Q. How to address crystallographic disorder in the methoxyphenyl groups?
- Strategy : Apply SHELXL’s PART instruction to model disorder. For example:
- PART 1 : Occupancy = 0.65 for major conformation.
- PART 2 : Occupancy = 0.35 for minor conformation.
- Validate using Fo-Fc maps to ensure residual density < 0.3 eÅ⁻³ .
Q. What in-silico tools predict metabolic stability of this compound?
- Approach : Use ADMET predictors (e.g., SwissADME):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
